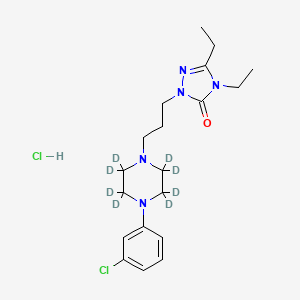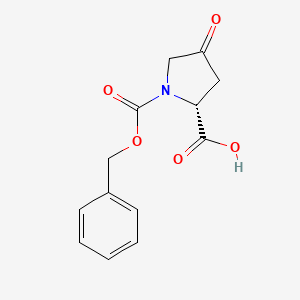
Dansyl Acid-d6
Descripción general
Descripción
Dansyl Acid-d6 is a derivative of dansyl chloride, a highly reactive non-fluorescent reagent that easily reacts with amines, yielding fluorescent derivatives . It is used for amino-acids derivatization and many other detection techniques .
Synthesis Analysis
Starting from dansyl-chloride, in reaction with 1,1-diphenylhydrazine and methoxyamine, two new fluorescent derivatives were obtained and characterized by NMR, IR, UV-Vis, HR-MS, and fluorescence spectroscopy . The synthesis of Dansyl Acid-d6 involves chemical derivatization where amino acids are covalently linked to a chemical that improves retention on reverse-phase columns .Molecular Structure Analysis
The molecular formula of Dansyl Acid-d6 is C12H13NO3S . It has a molecular weight of 257.34 g/mol . The InChIKey of Dansyl Acid-d6 is BBEQQKBWUHCIOU-WFGJKAKNSA-N .Chemical Reactions Analysis
Both compounds generated from the reaction of dansyl-chloride with 1,1-diphenylhydrazine and methoxyamine generate free radicals by oxidation, as demonstrated by ESR spectroscopy . Compound 1 generates the corresponding hydrazyl-persistent free radical, evidenced directly by ESR spectroscopy, while compound 2 generates in the first instance the methoxyaminyl short-lived free radical, which decomposes rapidly with the formation of the methoxy radical, evidenced by the ESR spin-trapping technique .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of Dansyl Acid-d6 are both 257.09927493 g/mol . It has a topological polar surface area of 66 Ų . It has a complexity of 360 .Aplicaciones Científicas De Investigación
Quantification of Amino Acids
Dansyl Acid-d6 is utilized in the quantification of amino acids in biological samples, which is a critical tool for studying metabolism . This method involves chemical derivatization and liquid chromatography-mass spectrometry (LC-MS), providing a simple, rapid, and robust approach for analyzing proteinogenic amino acids .
Metabolic Reprogramming Studies
The targeted quantification of amino acids by dansylation is part of metabolic reprogramming research. It allows for the detailed analysis of metabolic changes in cells, which is essential for understanding diseases like cancer .
Labeling of Biomolecules
Dansyl Chloride-d6, which contains Dansyl Acid-d6, is used for labeling biomolecules such as amines, amino acids, and proteins. The reactive chloride group forms covalent bonds with the amine groups of these biomolecules, resulting in a dansyl tag.
Peptide Sequence Determination
The dansyl method is an extremely sensitive technique for identifying amino acids, particularly in peptide sequence determination. It involves fluorescent tagging under UV light and identification by thin-layer chromatography .
Mecanismo De Acción
Target of Action
Dansyl Acid-d6 primarily targets amino acids . It reacts with the free amino groups of peptides and proteins . This interaction is critical for the analysis of amino acids in biological samples, which is a crucial tool for studying metabolism .
Mode of Action
Dansyl Acid-d6 interacts with its targets through a process known as dansylation . In this process, dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . Free amines react with dansyl chloride, yielding dansylated reaction products . These products are well-retained on reverse-phase columns .
Biochemical Pathways
The dansylation process affects the metabolic pathways of amino acids . The resulting dansylated amino acids can be analyzed using liquid chromatography-mass spectrometry (LC-MS), providing valuable insights into the metabolism of these amino acids .
Pharmacokinetics
The compound’s ability to react with amino acids and its use in lc-ms analysis suggest that it may have significant bioavailability .
Result of Action
The result of Dansyl Acid-d6’s action is the formation of dansylated amino acids . These dansylated amino acids are fluorescent under UV light and can be identified by thin-layer chromatography on polyamide sheets . This is an extremely sensitive method for identifying amino acids and has found considerable use in peptide sequence determination .
Action Environment
The action of Dansyl Acid-d6 can be influenced by environmental factors. For instance, the dansylation reaction occurs at room temperature in a sodium carbonate buffer . .
Safety and Hazards
Dansyl Acid-d6 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It should be stored locked up in a well-ventilated place and the container should be kept tightly closed .
Propiedades
IUPAC Name |
5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl Acid-d6 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)



![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)